molecular formula C21H27N5O4S B12269169 7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12269169
M. Wt: 445.5 g/mol
InChI Key: DPKKEICLKJZVSK-UHFFFAOYSA-N
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Description

7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a pyrazole ring, and a piperidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The pyrazole ring is introduced via a condensation reaction involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and the appropriate piperidine derivative. The final step involves the methoxylation of the quinazolinone core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The sulfonyl group on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 7-hydroxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one.

    Reduction: Formation of 7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may enhance binding affinity and specificity, while the piperidine moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one: Lacks the pyrazole ring, which may reduce its binding affinity.

    3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one: Lacks the methoxy group, potentially altering its chemical reactivity.

Uniqueness

The presence of the methoxy group, pyrazole ring, and piperidine moiety in 7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one makes it a unique compound with distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H27N5O4S/c1-14-20(15(2)24(3)23-14)31(28,29)26-9-7-16(8-10-26)12-25-13-22-19-11-17(30-4)5-6-18(19)21(25)27/h5-6,11,13,16H,7-10,12H2,1-4H3

InChI Key

DPKKEICLKJZVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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